molecular formula C7H4Br2O3 B020960 2,5-Dibromo-4-hydroxybenzoic acid CAS No. 101421-19-6

2,5-Dibromo-4-hydroxybenzoic acid

Cat. No. B020960
M. Wt: 295.91 g/mol
InChI Key: NDEWEMOLYCSDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-hydroxybenzoic acid is a brominated derivative of hydroxybenzoic acid, which is a type of organic compound. It has garnered interest due to its unique properties and potential applications in various fields of chemistry.

Synthesis Analysis

Although specific information on the synthesis of 2,5-Dibromo-4-hydroxybenzoic acid was not found, a related compound, 2,4,6-Tribromo-3-hydroxybenzoic acid, has been synthesized through a three-step reaction involving bromination, diazo, and hydrolysis processes (Feng Yu-chuan, 2012).

Molecular Structure Analysis

The molecular structure of closely related compounds like 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid has been characterized using techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, and computational methods (Muhammet Hakkı Yıldırım et al., 2015).

Chemical Reactions and Properties

Research on similar compounds like 2-hydroxybenzoic acid derivatives shows that these compounds can form Schiff base compounds, which are characterized by their chemical reactivity and potential applications in fields like biology and catalysis (Wang et al., 2007).

Physical Properties Analysis

Information specific to 2,5-Dibromo-4-hydroxybenzoic acid’s physical properties is not available. However, studies on related compounds can provide insights. For example, studies on 4-hydroxybenzoic acid and its derivatives have revealed various crystal structures and physicochemical properties that can be insightful (B. Abrahams et al., 2021).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives often involve their ability to form complexes and engage in various chemical reactions. For instance, 4-hydroxybenzoic acid shows coordinative flexibility in reactions with alkali metals, forming ionic networks (B. Abrahams et al., 2021). Similarly, studies on 2-hydroxy-5-sulfobenzoic acid have shown its efficacy as a catalyst in the synthesis of various compounds (H. Kiyani et al., 2015).

Scientific Research Applications

Biosynthetic Applications

2,5-Dibromo-4-hydroxybenzoic acid is closely related to 4-Hydroxybenzoic acid (4-HBA), which has emerged as a significant intermediate for producing value-added bioproducts. These bioproducts have applications in various fields like food, cosmetics, and pharmacy. Synthetic biology and metabolic engineering have been pivotal in biosynthesizing 4-HBA, leading to advancements in producing high-value bioproducts (Wang et al., 2018).

Herbicide Resistance

A study on transgenic plants showed that introducing a bacterial detoxification gene can confer resistance to the herbicide bromoxynil, which is a derivative of 2,5-Dibromo-4-hydroxybenzoic acid. This gene encodes a nitrilase that converts bromoxynil to its primary metabolite, 2,5-Dibromo-4-hydroxybenzoic acid, offering a novel approach to developing herbicide resistance in plants (Stalker et al., 1988).

Chemical Reactions and Derivatives

The reaction of sodium 3,5-dibromo-2-hydroxybenzoate with NaNO2 results in a mixture of dibromonitrophenol, showcasing the compound's potential in chemical synthesis and rearrangement processes (Shishkin & Fadin, 2008).

Anti-/Pro-Oxidant and Antimicrobial Activity

Research on derivatives of plant-derived hydroxybenzoic acids, including 2,5-dihydroxybenzoic acid, showed notable anti-/pro-oxidant and antimicrobial properties. These compounds have potential applications in dietary supplements, functional foods, or pharmaceuticals (Kalinowska et al., 2021).

Polymer Synthesis

Studies on the condensation of 4-hydroxybenzoic acid, closely related to 2,5-Dibromo-4-hydroxybenzoic acid, revealed its application in polymer synthesis. This work is significant for developing high molecular weight poly(4-hydroxybenzoate)s with various industrial applications (Kricheldorf & Schwarz, 1984).

Enzymatic Activities

Research into the effects of hydroxybenzoic acids on the oxidation of nicotinamide adenine dinucleotide (NADH) in tobacco leaves indicates potential biological and biochemical applications. It highlights the compound's role in influencing enzymatic activities (Lee, 1966).

properties

IUPAC Name

2,5-dibromo-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEWEMOLYCSDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649909
Record name 2,5-Dibromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-hydroxybenzoic acid

CAS RN

101421-19-6
Record name 2,5-Dibromo-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 4
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 5
2,5-Dibromo-4-hydroxybenzoic acid
Reactant of Route 6
2,5-Dibromo-4-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.